Methyl 2-hydroxy-2-methylbutanoate

Description

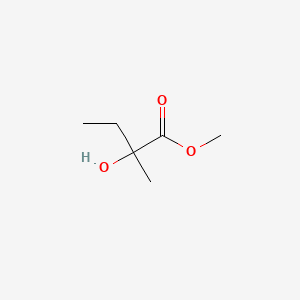

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C6H12O3/c1-4-6(2,8)5(7)9-3/h8H,4H2,1-3H3 |

InChI Key |

FMXYCZVOMYLMKM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)OC)O |

Origin of Product |

United States |

Stereochemical Investigations and Control

Enantiomeric and Diastereomeric Purity Assessment

The primary focus of stereochemical purity assessment for this compound is on determining the enantiomeric excess (e.e.), which quantifies the purity of a sample with respect to its enantiomeric composition. As the compound does not have diastereomers, diastereomeric purity assessment is not applicable.

The most common methods for determining the enantiomeric purity of chiral compounds like methyl 2-hydroxy-2-methylbutanoate are chiral chromatography techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), utilizing a chiral stationary phase (CSP). These methods allow for the physical separation of the two enantiomers, enabling their quantification.

While specific studies detailing the enantioseparation of this compound are not prevalent, methodologies applied to structurally similar α-hydroxy esters are directly relevant. Chiral GC, in particular, has proven effective for separating the enantiomers of related compounds. For instance, peracylated β-cyclodextrin derivatives have been successfully used as CSPs for the enantioseparation of methyl 2-hydroxypropionate (methyl lactate). researchgate.net One study demonstrated excellent separation of methyl lactate (B86563) enantiomers using 2,3,6-tri-O-valeryl-β-cyclodextrin and 2,3,6-tri-O-octanoyl-β-cyclodextrin as CSPs, achieving high resolution factors. researchgate.net Another study on methyl 3-hydroxy-2-methylbutanoate, which also possesses two chiral centers, utilized a CP Chirasil-Dex CB column for the successful separation of its four stereoisomers. researchgate.net These examples indicate that cyclodextrin-based CSPs are highly effective for the enantiomeric resolution of small, chiral hydroxy esters and would be suitable for assessing the enantiomeric purity of this compound.

| Chiral Stationary Phase | Analyte Example | Chromatography Method | Reference |

|---|---|---|---|

| 2,3,6-tri-O-valeryl-β-cyclodextrin | Methyl 2-hydroxypropionate | Capillary Gas Chromatography (CGC) | researchgate.net |

| 2,3,6-tri-O-octanoyl-β-cyclodextrin | Methyl 2-hydroxypropionate | Capillary Gas Chromatography (CGC) | researchgate.net |

| CP Chirasil-Dex CB | Methyl 3-hydroxy-2-methylbutanoate | High-Resolution Gas Chromatography (HRGC) | researchgate.net |

Strategies for Racemic Mixture Resolution

The separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers is a crucial process in stereoselective synthesis and analysis. The primary strategies employed for this purpose are kinetic resolution and preparative chiral chromatography.

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This differential reactivity allows for the enrichment of one enantiomer in the unreacted starting material and the other in the product. Enzymatic kinetic resolution is a particularly powerful and environmentally benign approach.

Specific research on the kinetic resolution of this compound is limited, but studies on analogous compounds highlight the potential of this method. For example, the kinetic resolution of racemic 2-hydroxybutanoate (B1229357) has been achieved using an NAD-independent L-lactate dehydrogenase (L-iLDH), which selectively oxidizes the L-enantiomer, leaving the D-2-hydroxybutanoate at a high enantiomeric excess of 99.1%. nih.gov Similarly, enzymatic hydrolysis using lipases, such as porcine pancreatic lipase (B570770) (PPL), has been used to resolve related keto-esters, demonstrating the utility of enzymes in differentiating between enantiomeric substrates. researchgate.net These examples suggest that a similar enzymatic approach, likely employing a lipase or an esterase, could be developed to selectively hydrolyze one enantiomer of this compound, allowing for the separation of the remaining ester enantiomer from the resulting chiral acid.

| Substrate | Enzyme | Principle of Separation | Outcome | Reference |

|---|---|---|---|---|

| Racemic 2-hydroxybutanoate | L-lactate dehydrogenase (L-iLDH) | Selective oxidation of L-enantiomer | Production of D-2-hydroxybutanoate (99.1% e.e.) | nih.gov |

| Methyl 2-methyl-4-oxopentanoate | Porcine Pancreatic Lipase (PPL) | Selective hydrolysis of one enantiomer | Enrichment of one enantiomer in the ester form | researchgate.net |

Preparative chiral chromatography is a powerful technique for the direct physical separation of enantiomers on a larger scale. This method operates on the same principles as analytical chiral HPLC or GC but uses larger columns with a higher loading capacity to isolate gram-to-kilogram quantities of pure enantiomers.

The selection of the chiral stationary phase is paramount for a successful preparative separation. Based on the analytical methods effective for similar compounds, CSPs derived from cyclodextrins or other chiral selectors would be the primary candidates for the preparative resolution of this compound. The racemic mixture is repeatedly injected onto the preparative column, and the fractions corresponding to each separated enantiomer are collected as they elute at different times. This allows for the recovery of both the (R) and (S) enantiomers with high chemical and enantiomeric purity.

Conformational Analysis and Stereoisomer Characterization

Understanding the three-dimensional structure and conformational preferences of the (R) and (S) enantiomers of this compound is essential for predicting their interactions in a chiral environment. Conformational analysis involves identifying the most energetically stable arrangements of atoms in the molecule.

Computational chemistry provides powerful tools for this analysis. Freely available conformational search engines such as Auto3D, CREST, Balloon, and RDKit can be used to explore the vast conformational space of a molecule and identify the most energetically favorable conformations, known as global minima. researchgate.net This analysis is crucial for accurately determining molecular structures and can aid in the elucidation of unknown metabolite structures. researchgate.net For the enantiomers of this compound, this would involve analyzing the rotational barriers around the single bonds, particularly the C-C and C-O bonds, to determine the preferred spatial arrangement of the ethyl, methyl, hydroxyl, and methoxycarbonyl groups. The resulting low-energy conformations provide insight into the molecule's shape and how it is recognized by chiral selectors or biological receptors. The distinct three-dimensional structures of the (R) and (S) enantiomers can be represented using Fischer projections or 3D models. researchgate.net

Chemical Reactivity and Transformation Studies

Reduction Reactions

The reduction of methyl 2-hydroxy-2-methylbutanoate primarily targets the ester functional group. The tertiary alcohol is not susceptible to reduction.

The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). orgoreview.comlibretexts.orgbyjus.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. ucalgary.ca The expected product from the complete reduction of this compound would be 2-methylbutane-1,2-diol.

It is important to note that weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org Therefore, selective reduction of other functional groups in the presence of the ester could be achieved using NaBH₄ if such groups were present.

Table 1: General Reactivity of Esters with Common Reducing Agents

| Reducing Agent | Reactivity with Esters | Product from this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces esters to primary alcohols | 2-Methylbutane-1,2-diol |

| Sodium Borohydride (NaBH₄) | Generally no reaction | No reaction |

| Diisobutylaluminium Hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures | 2-Hydroxy-2-methylbutanal |

This table is based on the general reactivity of esters and not on specific experimental data for this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the carbonyl carbon of the ester or at the carbon bearing the hydroxyl group.

At the Ester Group: The ester can undergo nucleophilic acyl substitution. For instance, hydrolysis with a strong base like sodium hydroxide (B78521) would yield 2-hydroxy-2-methylbutanoic acid and methanol (B129727). This reaction, known as saponification, is a common transformation for esters. Transesterification, the exchange of the methoxy (B1213986) group for another alkoxy group, can be achieved by reacting with an alcohol in the presence of an acid or base catalyst. acs.org

At the Hydroxyl Group: The hydroxyl group itself is a poor leaving group. libretexts.org For nucleophilic substitution to occur at the tertiary carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile. For example, reaction with a hydrohalic acid (like HBr) could potentially lead to the formation of methyl 2-bromo-2-methylbutanoate. However, the tertiary nature of the substrate also makes it prone to elimination reactions under these conditions.

Studies on the nucleophilic substitution of tertiary α-chloroketones have shown that SN2 reactions can proceed at a tertiary carbon center with strong nucleophiles. nih.gov This suggests that if the hydroxyl group of this compound were converted to a good leaving group, subsequent substitution would be feasible.

Derivatization Strategies for Analytical Purposes

For the analysis of this compound, particularly by gas chromatography (GC), derivatization is often necessary to increase its volatility and thermal stability. The primary site for derivatization is the polar hydroxyl group.

Silylation is a widely used technique for this purpose. gcms.czphenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. mdpi.com This derivatization significantly reduces the polarity of the molecule, leading to improved peak shape and resolution in GC analysis.

The analysis of hydroxy fatty acid methyl esters by GC-mass spectrometry (MS) is greatly facilitated by derivatization of the hydroxyl group to a tert-butyldimethylsilyl (tBDMS) ether. nih.gov These derivatives are stable and provide characteristic fragmentation patterns in MS, which can aid in structure elucidation.

Table 2: Common Derivatization Reagents for Hydroxyl Groups

| Reagent | Derivative Formed | Purpose |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability for GC |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability for GC |

| tert-Butyldimethylsilyl Chloride (TBDMSCl) | tert-Butyldimethylsilyl (tBDMS) ether | Enhance stability and provide diagnostic MS fragments |

This table presents general derivatization strategies applicable to hydroxyl-containing compounds.

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is expected to be complex, with multiple potential pathways depending on the conditions. While specific studies on this compound are scarce, research on the pyrolysis of related esters provides insight into plausible mechanisms.

The thermal decomposition of alkyl esters often proceeds through a concerted six-membered ring transition state, leading to the formation of an alkene and a carboxylic acid. researchgate.net For this compound, this would involve the elimination of methanol to potentially form 2-methyl-2-butenoic acid or other isomeric unsaturated acids, though this pathway is more typical for esters with a β-hydrogen.

Studies on the thermal decomposition of β-hydroxy esters, such as ethyl 3-hydroxy-3-methylbutanoate, have been conducted. acs.org These compounds can undergo decomposition through various mechanisms, including those involving cyclic transition states. Theoretical studies on the thermolysis of related compounds like α-hydroxyalkyl-hydroperoxides have shown that decomposition can be catalyzed by water or protons and proceeds through complex pathways with calculated activation energies. nih.govacs.org

Given the tertiary alcohol, elimination of water to form an unsaturated ester is a likely thermal decomposition pathway. Furthermore, fragmentation involving the cleavage of C-C bonds can also occur at elevated temperatures, leading to smaller molecules. The presence of the ester and hydroxyl groups in close proximity may also lead to unique intramolecular rearrangement and decomposition pathways.

Advanced Analytical Characterization of Methyl 2 Hydroxy 2 Methylbutanoate

Spectroscopic Analysis

Spectroscopic techniques provide foundational information regarding the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of methyl 2-hydroxy-2-methylbutanoate, offering detailed insights into the connectivity and spatial arrangement of its atoms.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments. The methyl ester protons (–OCH₃) typically appear as a singlet, while the ethyl group protons present as a triplet (–CH₃) and a quartet (–CH₂). The methyl group attached to the chiral center (C2) also gives a singlet. The hydroxyl proton (–OH) signal can vary in its chemical shift and may be broad, depending on the solvent and concentration. While specific chemical shifts can vary slightly based on the solvent used, representative data provides a clear picture of the proton arrangement. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the ester group is characteristically found downfield. The quaternary carbon (C2) bearing the hydroxyl and methyl groups, the methoxy (B1213986) carbon, and the carbons of the ethyl group all resonate at distinct chemical shifts, confirming the carbon backbone of the molecule. docbrown.infonih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~0.9 | Triplet |

| C2 -CH₃ | ~1.4 | Singlet |

| Ethyl -CH₂ | ~1.7 | Quartet |

| Methoxy -OCH₃ | ~3.7 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl C-CH₃ | ~8 |

| C2-CH₃ | ~24 |

| Ethyl C-CH₂ | ~32 |

| Methoxy C-OCH₃ | ~52 |

| C2 | ~75 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, HSQC would show correlations between the protons of the ethyl and methyl groups and their attached carbons, as well as the methoxy protons and the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is key to piecing together the molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. For instance, it would reveal correlations from the methoxy protons to the carbonyl carbon, and from the ethyl protons to the C2 carbon, confirming the ester linkage and the position of the ethyl group.

Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify coupled proton spin systems. In this case, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity.

Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers (R and S). NMR spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents, can be employed to distinguish between these enantiomers. The formation of diastereomeric derivatives can lead to separate NMR signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess. nih.gov While detailed stereochemical assignment methods for this specific compound are not extensively documented in readily available literature, general principles of NMR in stereochemical analysis are well-established. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. nih.govnist.gov

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak. More prominent will be the fragmentation pattern, which provides structural clues. Common fragmentation pathways include the loss of small neutral molecules or radicals. For instance, the loss of the methoxy group (•OCH₃) or the ethyl group (•CH₂CH₃) are expected fragmentation patterns that help in identifying the compound. The NIST Mass Spectrometry Data Center reports a top peak at an m/z of 73. nih.gov The Kovats retention index, a measure of the retention time in gas chromatography, has been reported as 923 on a semi-standard non-polar column and between 1272 and 1281 on a standard polar column. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 132.16 g/mol | PubChem nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 923 | NIST nih.gov |

| Kovats Retention Index (Standard polar) | 1272, 1281 | NIST nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like this compound. In ESI-MS, the analyte is ionized directly from a solution, which typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile.

For the analysis of this compound, ESI can be operated in both positive and negative ion modes. In positive ion mode, the compound is expected to form a pseudomolecular ion by adduct formation with protons ([M+H]⁺) or other cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). Given the molecular weight of this compound (132.16 g/mol ), these ions would appear at m/z 133.08, 155.06, and 150.11, respectively. nih.gov

In negative ion mode, deprotonation can occur, although it is less likely for an ester compared to its corresponding carboxylic acid. A more probable ion in negative mode would be the adduct with anions from the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻). For a related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), ESI-MS in negative ion mode readily forms a deprotonated molecule [M-H]⁻, which becomes the dominant ion. chromatographyonline.com While this compound lacks the acidic carboxylic acid proton, the hydroxyl group could potentially be deprotonated under specific source conditions.

The choice of solvent and pH is critical in optimizing the ESI-MS response. The use of protic solvents and the addition of a small amount of acid (e.g., formic acid) can enhance the formation of [M+H]⁺ in the positive mode. Conversely, a basic mobile phase could facilitate deprotonation in the negative mode.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [C₆H₁₂O₃ + H]⁺ | 133.08 |

| Sodium Adduct | [C₆H₁₂O₃ + Na]⁺ | 155.06 |

| Ammonium Adduct | [C₆H₁₂O₃ + NH₄]⁺ | 150.11 |

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for the unambiguous identification of isomers and for structural elucidation.

For this compound, a precursor ion, such as the protonated molecule [M+H]⁺ at m/z 133, would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, leading to characteristic fragment ions that are analyzed in the second mass analyzer.

Based on the structure of this compound, several fragmentation pathways can be predicted. Common losses for this type of compound include the loss of water (H₂O) from the hydroxyl group and the loss of methanol (CH₃OH) from the ester group.

A typical GC-MS analysis, which involves electron ionization, shows a top peak at m/z 73. nih.gov While the ionization method is different, some fragmentation patterns can be similar or provide insight. In the case of a similar compound, β-hydroxy-β-methylbutyrate (HMB), after derivatization, MS-MS analysis showed fragmentation of the precursor ion at m/z 117 to a product ion at m/z 59.3. nih.gov For this compound, characteristic fragmentation in MS-MS would likely involve the stable tertiary carbocation formed after the loss of the methoxycarbonyl group.

Predicted MS-MS Fragmentation of [C₆H₁₂O₃+H]⁺ (m/z 133):

Loss of H₂O: The loss of a water molecule from the protonated parent ion would result in a fragment ion at m/z 115.

Loss of CH₃OH: The elimination of methanol from the ester functionality would yield a fragment ion at m/z 101.

Loss of COOCH₃: Cleavage of the ester group could result in the loss of the methoxycarbonyl radical, leading to a characteristic ion.

These fragmentation patterns allow for the development of highly selective and sensitive analytical methods using techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), ester (C=O), and C-O bonds, as well as C-H bonds of the alkyl groups. nih.gov

The vapor-phase IR spectrum of the related 2-hydroxy-2-methylbutyric acid shows a very broad absorption band for the O-H stretch of the carboxylic acid from approximately 2500 to 3500 cm⁻¹. nist.gov For this compound, the hydroxyl group's O-H stretching vibration is expected to produce a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to hydrogen bonding. docbrown.info

The most distinct and sharp peak in the spectrum will be from the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1750-1735 cm⁻¹. The exact position can be influenced by the molecular environment. For comparison, the C=O stretch in methyl 2-hydroxybenzoate is found at 1680 cm⁻¹. docbrown.info

The C-O stretching vibrations of the ester and the tertiary alcohol will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Specifically, the C-O-C stretch of the ester is expected around 1250-1150 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups will be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch, H-bonded | 3500 - 3200 (broad) |

| Alkyl (C-H) | C-H Stretch | 2980 - 2850 |

| Ester (C=O) | C=O Stretch | 1750 - 1735 (strong, sharp) |

| Ester (C-O) | C-O Stretch | 1300 - 1000 |

Chromatographic Separation Techniques

Gas Chromatography (GC) Method Development and Optimization

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds like this compound. Method development involves optimizing parameters such as the choice of capillary column, temperature programming, and inlet conditions to achieve good resolution and peak shape.

For the analysis of α-hydroxy esters, non-polar or medium-polarity columns are often employed. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS). researchgate.netnist.gov The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, has been reported for this compound on both non-polar and polar columns. nih.gov

Table 3: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Semi-standard non-polar | 923 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The oven temperature program is a critical parameter. A typical program might start at a low temperature (e.g., 80°C) to separate volatile components and then ramp up to a higher temperature to elute the target analyte in a reasonable time with good peak symmetry. thepharmajournal.com For complex samples, a slower ramp rate can improve the separation of closely eluting compounds. The inlet is typically operated in splitless or split mode, depending on the concentration of the analyte. thepharmajournal.com

Because this compound is a chiral compound, its enantiomers cannot be separated on a standard achiral GC column. For enantiomeric separation, derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column, is a common strategy. nih.gov Alternatively, direct separation can be achieved using a chiral stationary phase.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For the specific challenge of separating the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

The separation of enantiomers is crucial in many fields as they can exhibit different biological activities. mdpi.com Direct chiral HPLC methods are often preferred over indirect methods (which require derivatization) because they are typically faster and less prone to errors associated with the derivatization reaction. mdpi.com

For α-hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. Columns like cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability for the separation of chiral compounds. sigmaaldrich.com The mobile phase in chiral HPLC typically consists of a non-polar organic solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of the non-polar solvent to the polar modifier is a key parameter that is optimized to achieve the desired separation.

In a study on the separation of the stereoisomers of a similar compound, methyl 3-hydroxy-2-methylbutanoate, both normal-phase and enantioselective HPLC were utilized. researchgate.net For the enantioselective separation, a Chiralcel AD-H column was used with a mobile phase of hexane and isopropanol. researchgate.net This approach would likely be successful for the enantiomeric separation of this compound as well. The detection is typically performed using a UV detector, as the ester chromophore will absorb UV light, or with a mass spectrometer for enhanced sensitivity and specificity.

Advanced Hyphenated Analytical Platforms (e.g., LC-NMR-MS, GC-IR-MS)

The unequivocal structural elucidation and analysis of complex molecules such as this compound in various matrices necessitates powerful analytical tools. Hyphenated analytical platforms, which couple a separation technique with one or more spectroscopic detectors, provide a wealth of information in a single analytical run. chemijournal.comnih.gov These integrated systems are particularly advantageous for the analysis of isomeric compounds and for providing comprehensive structural details. chromatographytoday.comresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS)

The online coupling of high-performance liquid chromatography (HPLC) with both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) represents a formidable combination for the analysis of small molecules. nih.govnih.govmdpi.com This setup allows for the physical separation of the analyte from a mixture, followed by the parallel acquisition of mass-to-charge ratio and detailed structural information from NMR. nih.govpjoes.com

For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation. The eluent from the HPLC column can be split, with a minor portion directed to the MS detector and the major portion to the NMR spectrometer. nih.gov The MS detector, likely an electrospray ionization (ESI) source, would provide accurate mass measurement, confirming the molecular weight of the compound (132.16 g/mol ). nih.gov

Simultaneously, the fraction entering the NMR flow cell would be analyzed to acquire proton (¹H) and carbon-13 (¹³C) NMR data. The stop-flow mode can be utilized to enhance the signal-to-noise ratio for less concentrated samples, allowing for the acquisition of two-dimensional NMR spectra (e.g., COSY, HSQC) to establish connectivity between protons and carbons, thus confirming the structure unambiguously. nih.govnews-medical.net

Table 1: Illustrative LC-NMR-MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| MS Detector | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Expected [M+H]⁺ | m/z 133.0859 |

| NMR Detector | |

| Spectrometer | 500 MHz or higher |

| Mode | On-flow or Stop-flow |

| Nuclei Observed | ¹H, ¹³C |

| Expected ¹H NMR Signals | |

| ~3.7 ppm (s, 3H) | -OCH₃ |

| ~3.5 ppm (s, 1H) | -OH |

| ~1.7 ppm (q, 2H) | -CH₂- |

| ~1.4 ppm (s, 3H) | C(OH)-CH₃ |

| ~0.9 ppm (t, 3H) | -CH₂-CH₃ |

| Expected ¹³C NMR Signals | |

| ~175 ppm | C=O |

| ~75 ppm | C-OH |

| ~52 ppm | -OCH₃ |

| ~30 ppm | -CH₂- |

| ~25 ppm | C(OH)-CH₃ |

| ~8 ppm | -CH₂-CH₃ |

Gas Chromatography-Infrared-Mass Spectrometry (GC-IR-MS)

The hyphenation of gas chromatography (GC) with both infrared (IR) spectroscopy and mass spectrometry (MS) is a powerful technique for the analysis of volatile compounds. optica.orgbohrium.com GC is well-suited for the separation of methyl esters, and the addition of IR and MS detectors provides complementary information for structural confirmation. wiley.comwiley.com Since this compound is volatile, it can be analyzed directly by GC-MS. nih.gov For enhanced volatility, especially for related hydroxy acids, derivatization to their trimethylsilyl (B98337) (TMS) ethers/esters is a common practice. nist.govnih.gov

In a GC-IR-MS system, the effluent from the GC column passes through a light pipe in the IR spectrometer before entering the MS ion source. optica.orgbohrium.com The IR detector provides real-time information about the functional groups present in the molecule as it elutes. For this compound, characteristic IR absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O stretching vibrations would be observed. spectroscopyonline.com The MS detector provides fragmentation patterns that are highly characteristic of the molecule's structure, allowing for library matching and confirmation of the identity. nih.gov

The combination of retention time from GC, functional group information from IR, and the mass spectrum from MS provides a very high degree of confidence in the identification of the analyte. spectra-analysis.comthermofisher.com

Table 2: Representative GC-IR-MS Analytical Data for this compound

| Parameter | Value/Description |

| GC System | |

| Column | Polar capillary column (e.g., Supelcowax) |

| Carrier Gas | Helium |

| Temperature Program | e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min |

| IR Detector | |

| Technique | Vapor Phase FT-IR |

| Expected IR Bands (cm⁻¹) | |

| ~3500 (broad) | O-H stretch |

| ~2980-2880 | C-H stretch |

| ~1740 (strong) | C=O stretch (ester) |

| ~1250-1050 | C-O stretch |

| MS Detector | |

| Ionization | Electron Ionization (EI), 70 eV |

| Key Mass Fragments (m/z) | |

| 101 | [M - OCH₃]⁺ |

| 87 | [M - COOCH₃]⁺ |

| 73 | [C(OH)(CH₃)CH₂CH₃]⁺ or [C(O)OCH₃+H]⁺ (rearrangement) |

| 59 | [COOCH₃]⁺ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications

DFT would be a primary tool for investigating Methyl 2-hydroxy-2-methylbutanoate. Researchers would typically employ various functionals (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) to calculate a range of properties.

A hypothetical data table of DFT-calculated properties for the most stable conformer of this compound might look like this:

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| Dipole Moment | Value | Debye |

| Polarizability | Value | ų |

Note: The values in this table are placeholders as no specific published data exists.

These calculations would provide insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and -accepting capabilities, respectively.

High-Level Ab Initio Methods (e.g., MP2, CCSD(T), CASSCF)

For more accurate energy calculations, especially for determining the relative energies of different conformers or transition states, high-level ab initio methods would be employed.

Møller-Plesset perturbation theory (MP2) would offer a good balance between accuracy and computational cost for calculating electron correlation effects.

Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for single-reference systems and would provide highly accurate single-point energies for geometries optimized at a lower level of theory (e.g., DFT).

Complete Active Space Self-Consistent Field (CASSCF) would be necessary if the molecule were to exhibit significant multi-reference character, for example, in electronically excited states or during bond-breaking processes. For the ground state of this compound, this is less likely to be required.

Molecular Modeling and Conformational Landscape Exploration

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics force fields (e.g., MMFF94, AMBER) would be used for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. The geometries of these conformers would then be re-optimized at a higher level of theory, such as DFT or MP2, to obtain more accurate structures and relative energies. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would be a key feature to investigate.

A hypothetical table summarizing a conformational analysis might include:

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K | Key Dihedral Angles (°) |

| 1 (Global Minimum) | 0.00 | Value | Values |

| 2 | Value | Value | Values |

| 3 | Value | Value | Values |

Note: The values in this table are placeholders as no specific published data exists.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, one might study its hydrolysis, esterification, or oxidation reactions. For example, a study on its reaction with a hydroxyl radical would involve locating the transition state for hydrogen abstraction from different sites on the molecule.

A hypothetical data table for a reaction study could be:

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| H-abstraction from C-3 | Value | Value | Value | Value |

| H-abstraction from O-H | Value | Value | Value | Value |

Note: The values in this table are placeholders as no specific published data exists.

Prediction of Spectroscopic Properties through Simulation

Computational chemistry can predict various types of spectra, which is crucial for identifying and characterizing molecules.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These are typically performed by calculating the magnetic shielding constants for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The calculation of harmonic vibrational frequencies at the DFT level is a routine procedure. The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies are often scaled by an empirical factor to better match experimental data.

A hypothetical table of predicted vs. experimental spectroscopic data:

| Nucleus/Vibration | Predicted Shift/Frequency | Experimental Shift/Frequency |

| ¹H (O-H) | Value ppm | Value ppm |

| ¹³C (C=O) | Value ppm | Value ppm |

| IR (C=O stretch) | Value cm⁻¹ | Value cm⁻¹ |

| IR (O-H stretch) | Value cm⁻¹ | Value cm⁻¹ |

Note: The values in this table are placeholders as no specific published data exists.

Biosynthesis and Natural Occurrence Investigations

Identification in Biological Matrices

Methyl 2-hydroxy-2-methylbutanoate has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is most notably documented in the fruit of Carica papaya (papaya). nih.gov The identification of this ester in papaya suggests a role in the fruit's characteristic aroma profile.

Beyond its ester form, the corresponding carboxylic acid, 2-hydroxy-2-methylbutanoic acid, has been detected in other biological contexts. It is recognized as an unusual metabolite in humans, where its presence is associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease. medchemexpress.comresearchgate.net This indicates that while the methyl ester is found in plants, its acid precursor is part of specific metabolic pathways that can be relevant to human health.

The following table summarizes the known occurrences of this compound and its corresponding acid in biological matrices.

| Biological Matrix | Compound Form | Finding |

| Carica papaya (Papaya) Fruit | This compound | Identified as a natural volatile constituent. |

| Human Urine/Plasma | 2-Hydroxy-2-methylbutanoic acid | Associated with metabolic disorders like maple syrup urine disease and 2-hydroxyglutaric aciduria. |

Elucidation of Biogenetic Pathways from Precursors

The biogenetic pathway of this compound is thought to originate from the catabolism of the branched-chain amino acid L-isoleucine. In both microorganisms and plants, L-isoleucine is a known precursor for the synthesis of 2-methylbutanoic acid and its various ester derivatives, which contribute to the aroma of many fruits. researchgate.netnih.gov

The proposed biosynthetic route to 2-hydroxy-2-methylbutanoic acid likely involves several key steps:

Deamination of L-isoleucine: The initial step is the removal of the amino group from L-isoleucine, a reaction typically catalyzed by a transaminase, to form the α-keto acid, (S)-3-methyl-2-oxopentanoic acid.

Oxidative decarboxylation: This α-keto acid can then undergo oxidative decarboxylation to yield 2-methylbutanoyl-CoA.

Hydroxylation: A crucial, though less specifically documented step for this particular compound, is the hydroxylation at the C-2 position. This could potentially occur on 2-methylbutanoic acid or an intermediate in the isoleucine catabolic pathway. This hydroxylation step would form 2-hydroxy-2-methylbutanoic acid.

An alternative pathway could involve intermediates from the biosynthesis of valine and isoleucine. For instance, α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid) is a structurally related intermediate in this pathway. rsc.org

Enzymatic Pathways in Microorganisms and Plants

The formation of this compound is mediated by a series of enzymatic reactions. While the complete pathway specific to this compound has not been fully elucidated in a single organism, the types of enzymes involved can be inferred from related biosynthetic pathways.

The catabolism of L-isoleucine to branched-chain acids involves several enzymes, including:

Branched-chain amino acid aminotransferase (BCAT): Catalyzes the initial transamination of L-isoleucine.

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Responsible for the oxidative decarboxylation of the resulting α-keto acid. researchgate.net

Hydroxy acid dehydrogenase (HaDH): Enzymes of this class are involved in the interconversion of hydroxy acids and keto acids. researchgate.net

The final and critical step in the formation of this compound is the esterification of its carboxylic acid precursor, 2-hydroxy-2-methylbutanoic acid. In fruits, this reaction is typically catalyzed by alcohol acyltransferases (AATs) . These enzymes utilize an acyl-CoA, in this case likely 2-hydroxy-2-methylbutanoyl-CoA, and an alcohol (methanol in this instance) to produce the corresponding ester.

The following table outlines the probable enzymatic steps and the classes of enzymes involved in the biosynthesis of this compound.

| Step | Reaction | Probable Enzyme Class |

| 1 | L-isoleucine → (S)-3-methyl-2-oxopentanoic acid | Branched-chain amino acid aminotransferase (BCAT) |

| 2 | (S)-3-methyl-2-oxopentanoic acid → 2-methylbutanoyl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) complex |

| 3 | 2-methylbutanoic acid intermediate → 2-hydroxy-2-methylbutanoic acid intermediate | Hydroxylase/Oxygenase |

| 4 | 2-hydroxy-2-methylbutanoic acid + Methanol (B129727) → this compound | Alcohol acyltransferase (AAT) |

Metabolic Intermediary Role in Biochemical Cycles

This compound itself is likely a terminal product in its biosynthetic pathway, primarily contributing to the volatile profile of the organism in which it is produced. However, its acid precursor, 2-hydroxy-2-methylbutanoic acid, can be considered a metabolic intermediary. nih.gov

In the context of isoleucine catabolism, 2-hydroxy-2-methylbutanoic acid represents a side product or a branch point from the main pathway that typically leads to the formation of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The accumulation of 2-hydroxy-2-methylbutanoic acid in certain human metabolic diseases highlights a disruption in the normal processing of branched-chain amino acid metabolites. medchemexpress.com

In plants, the formation of this and other hydroxy acids and their subsequent esterification is part of the secondary metabolism, which is often associated with fruit ripening and the production of aroma and flavor compounds that play a role in attracting seed dispersers. researchgate.net Therefore, while not a central component of primary metabolic cycles like glycolysis or the citric acid cycle, 2-hydroxy-2-methylbutanoic acid is an important intermediary in specialized metabolic pathways.

Applications As Synthetic Intermediates and in Materials Science

Role as Chiral Building Blocks in Organic Synthesis

In the field of organic synthesis, particularly in the preparation of enantiomerically pure compounds, chiral building blocks are indispensable. These are small, optically active molecules that are incorporated into a larger molecular framework to introduce a specific stereochemistry. Methyl 2-hydroxy-2-methylbutanoate possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-hydroxy-2-methylbutanoate and (S)-methyl 2-hydroxy-2-methylbutanoate.

The presence of this chiral center allows for its potential use in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. Although specific applications of this compound as a chiral building block are not extensively reported in the literature, its structure is analogous to other α-hydroxy esters that have been utilized in the synthesis of complex molecules such as pharmaceuticals and natural products. The hydroxyl and ester functionalities can be selectively modified to build more complex structures with controlled stereochemistry. For instance, the hydroxyl group can be protected, and the ester can be reduced or reacted with nucleophiles, while the stereochemical integrity of the chiral center is maintained.

The resolution of racemic 2-hydroxy-2-methylbutanoic acid, the parent acid of the title compound, can be achieved through the formation of diastereomeric salts with a chiral base, followed by separation and subsequent esterification to yield the enantiomerically pure methyl ester. This process would provide access to either the (R) or (S) enantiomer, which could then be used in stereoselective reactions.

Table 1: Potential Stereoselective Transformations Involving Chiral α-Hydroxy Esters

| Transformation | Reagents and Conditions | Potential Product |

| Stereoselective Reduction | Diastereoselective reducing agents | Chiral 1,2-diols |

| Nucleophilic Substitution | Activation of hydroxyl group, followed by SN2 reaction | Inversion of stereochemistry at C2 |

| Enolate Chemistry | Deprotonation and reaction with electrophiles | Formation of new C-C bonds with stereocontrol |

This table illustrates general reactions applicable to chiral α-hydroxy esters and is intended to show the potential utility of enantiomerically pure this compound.

Incorporation into Polymeric Materials

The development of biodegradable and biocompatible polymers is a significant area of research in materials science, driven by the need for sustainable alternatives to conventional plastics and for biomedical applications. Poly(α-hydroxy esters), such as polylactic acid (PLA) and polyglycolic acid (PGA), are well-known examples of such materials.

While there is no direct literature describing the synthesis of methylated polyhydroxybutyrates (PHMBs) from this compound, the synthesis of structurally related polymers provides insight into how such a material could be produced. For instance, poly(3-hydroxy-2-methylbutyrate), a different isomer of PHMB, has been synthesized from other starting materials.

Theoretically, a polymer based on 2-hydroxy-2-methylbutanoic acid could be synthesized through the ring-opening polymerization (ROP) of its corresponding lactone, a cyclic ester. The formation of this lactone from this compound would likely involve an intramolecular transesterification. The resulting polymer would be a type of poly(α-hydroxy ester).

The incorporation of a methyl group at the α-position of a polyester can have a significant impact on the polymer's architecture and properties. This α-methylation can influence several key characteristics:

Thermal Stability: The presence of a methyl group on the α-carbon can hinder thermal degradation pathways, such as cis-elimination, which is a common decomposition route for some polyesters. This can lead to a higher thermal stability of the resulting polymer.

Crystallinity: The stereochemistry of the monomer units plays a crucial role in the ability of a polymer to crystallize. The use of an enantiomerically pure monomer could lead to a stereoregular polymer (isotactic or syndiotactic), which may exhibit a higher degree of crystallinity and a higher melting point compared to an atactic polymer derived from a racemic monomer.

Mechanical Properties: The degree of crystallinity, along with the molecular weight and intermolecular forces, determines the mechanical properties of a polymer. α-Methylation can affect the flexibility of the polymer chain and its packing, thereby influencing properties such as tensile strength, modulus, and ductility.

Biodegradability: The rate of biodegradation of polyesters can be influenced by their chemical structure, crystallinity, and hydrophobicity. The presence of an additional methyl group might affect the accessibility of the ester linkages to hydrolytic enzymes, thus altering the degradation profile.

Table 2: Potential Impact of α-Methylation on Polyester Properties (Conceptual)

| Property | Effect of α-Methylation | Rationale |

| Thermal Stability | Increase | Hindrance of thermal degradation mechanisms. |

| Crystallinity | Dependent on Stereoregularity | Isotactic or syndiotactic polymers from enantiopure monomers can crystallize. |

| Mechanical Strength | Potential Increase | Increased crystallinity and intermolecular interactions can enhance strength. |

| Biodegradation Rate | Potential Decrease | Steric hindrance around the ester bond may reduce enzymatic accessibility. |

This table presents a conceptual overview of the potential effects of incorporating a monomer like 2-hydroxy-2-methylbutanoic acid into a polyester backbone, based on general principles of polymer chemistry.

Derivatization for Production of Value-Added Chemicals

The functional groups present in this compound allow for its conversion into a variety of other chemical compounds, which may have applications in different industries, including fine chemicals, pharmaceuticals, and agrochemicals.

The hydroxyl group can undergo several common reactions:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield ethers.

Esterification: Acylation with acid chlorides or anhydrides can produce esters at the hydroxyl position.

Oxidation: Oxidation of the tertiary alcohol is not straightforward but could potentially lead to cleavage of the carbon-carbon bond under harsh conditions.

The ester group can be modified through:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

Hydrolysis: Saponification with a base, followed by acidification, would yield the parent carboxylic acid, 2-hydroxy-2-methylbutanoic acid. This acid itself has been investigated as a complexing agent and a starting material for the synthesis of other compounds. sigmaaldrich.comchemicalbook.com

Amidation: Reaction with amines can lead to the formation of the corresponding amides.

Reduction: Treatment with a strong reducing agent like lithium aluminum hydride would reduce the ester to a primary alcohol, resulting in a diol.

Through these derivatization reactions, this compound can serve as a versatile platform for the synthesis of a range of value-added chemicals with tailored properties and functionalities.

Future Research Directions in Methyl 2 Hydroxy 2 Methylbutanoate Chemistry

Development of Novel Stereoselective Methodologies

The biological and material properties of methyl 2-hydroxy-2-methylbutanoate are intrinsically linked to its stereochemistry. Consequently, the development of efficient and highly selective methods for producing single enantiomers is a primary research focus.

Current research has demonstrated the use of enzymes, such as hydroxynitrile lyases (HNLs), for the stereoselective synthesis of precursors to the target molecule. For instance, (S)-2-hydroxy-2-methylbutyric acid has been synthesized with high enantiomeric excess (99% ee) using HNL from Hevea brasiliensis. nih.gov This biocatalytic approach highlights the potential for developing enzymatic routes to chiral this compound.

Future research will likely concentrate on:

Asymmetric Catalysis: The design and application of novel chiral catalysts, both metal-based and organocatalysts, for the direct asymmetric synthesis of this compound will be a significant area of investigation. This could involve asymmetric hydrogenation, oxidation, or carbonylation reactions.

Biocatalysis and Enzyme Engineering: Expanding the toolbox of enzymes capable of producing specific stereoisomers of this compound is a promising avenue. This includes screening for new enzymes and engineering existing ones to improve their selectivity, activity, and stability under industrial conditions.

Chiral Resolution: Developing more efficient and scalable methods for the separation of racemic mixtures of this compound will remain important. This could involve advances in chiral chromatography, enzymatic kinetic resolution, or diastereomeric crystallization.

Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural and dynamic properties of this compound is crucial for its application. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to elucidate these characteristics.

Spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, are available for this compound. nih.gov These techniques provide fundamental information about the molecule's connectivity and fragmentation patterns.

Future research in this area will likely involve:

High-Resolution Spectroscopy: The application of higher field NMR and more sophisticated mass spectrometry techniques to gain deeper insights into the conformational preferences and intermolecular interactions of this compound.

Computational Modeling: The use of quantum mechanical calculations, such as Density Functional Theory (DFT), to predict and interpret spectroscopic data, calculate thermodynamic properties, and model reaction mechanisms. Molecular dynamics simulations can also be employed to study the behavior of the molecule in different environments.

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will be instrumental in determining the absolute configuration of chiral samples of this compound without the need for crystalline derivatives.

Sustainable Synthetic Route Innovation

The principles of green chemistry are increasingly driving the development of new synthetic methodologies. For this compound, this translates to a focus on creating environmentally benign and economically viable production processes.

Current production methods can involve multi-step syntheses from raw materials like propionaldehyde (B47417) cyanohydrin. google.com While effective, these routes may use hazardous reagents and generate significant waste.

Future research will aim to innovate sustainable synthetic routes by:

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. For instance, the compound has been reported to occur in Carica papaya. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve the development of catalytic addition reactions that avoid the use of stoichiometric reagents.

Green Solvents and Catalysts: Investigating the use of environmentally friendly solvents, such as water or supercritical fluids, and recyclable catalysts to reduce the environmental impact of the synthesis.

Exploration of New Biological and Material Applications

While the current applications of this compound are still emerging, its structural features suggest potential in various fields.

The related compound, β-hydroxy β-methylbutyrate (HMB), has been studied for its effects on muscle health. nutraingredients-usa.comhealthline.com Additionally, polymers derived from similar hydroxy acid monomers, such as poly(3-hydroxy-2-methylbutyrate)s, are being investigated as biodegradable alternatives to conventional plastics. nsf.gov

Future research in this domain will likely focus on:

Pharmaceutical and Agrochemical Discovery: Investigating the biological activity of enantiomerically pure forms of this compound as potential leads for new drugs or pesticides. Its chiral nature could lead to specific interactions with biological targets.

Polymer Chemistry: Exploring the use of this compound as a monomer for the synthesis of novel biodegradable polyesters. The properties of these polymers could be tailored by controlling the stereochemistry of the monomer.

Flavor and Fragrance Industry: Although not currently recommended for such use, further investigation into the organoleptic properties of the different stereoisomers could reveal potential applications in the flavor and fragrance industry. thegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Methyl 2-hydroxy-2-methylbutanoate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via esterification of 2-hydroxy-2-methylbutanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Reaction efficiency depends on stoichiometric ratios, temperature (typically 60–80°C), and removal of water to shift equilibrium toward ester formation. Purity can be enhanced by fractional distillation or column chromatography .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize catalyst concentration (5–10 mol%) to minimize side reactions like dehydration of the hydroxyl group .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Analytical Workflow :

- NMR : H NMR (δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for methoxy protons) and C NMR (δ 170–175 ppm for ester carbonyl) confirm the ester moiety.

- FT-IR : Peaks at ~3400 cm (O-H stretch of hydroxyl) and ~1720 cm (C=O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 132 (CHO) with fragmentation patterns matching the ester structure .

Q. What are the stability considerations for storing this compound, and how should degradation be mitigated?

- Storage Guidelines : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture or strong bases to prevent hydrolysis.

- Degradation Pathways : Hydrolysis to 2-hydroxy-2-methylbutanoic acid and methanol under humid conditions. Monitor purity via GC-MS quarterly .

Advanced Research Questions

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

- Case Study : The compound’s hydroxyl and ester groups make it a precursor for prodrugs or β-hydroxy acid derivatives. For example, it can be functionalized via nucleophilic substitution at the hydroxyl group or transesterification for targeted drug delivery systems .

- Challenges : Steric hindrance from the methyl groups may reduce reactivity; computational modeling (e.g., DFT) is recommended to predict reaction pathways .

Q. How can conflicting spectroscopic data for this compound be resolved in multi-institutional studies?

- Data Contradiction Analysis :

- Step 1 : Cross-validate NMR and IR spectra with reference standards from authoritative databases (e.g., NIST, PubChem) .

- Step 2 : Perform isotopic labeling (e.g., O in the ester group) to trace unexpected peaks.

- Step 3 : Collaborate with third-party labs to replicate results, ensuring consistent instrumentation calibration .

Q. What are the hypothesized biological activities of this compound, and how can these be tested experimentally?

- Proposed Mechanisms : The compound’s structural similarity to β-hydroxy esters suggests potential enzyme inhibition (e.g., lipases or esterases).

- Experimental Design :

- In Vitro Assays : Use fluorescence-based enzymatic assays to measure inhibition kinetics.

- Cell Culture : Test cytotoxicity in human hepatocyte lines (e.g., HepG2) at concentrations ≤10 mM .

Q. How can this compound be utilized in material science applications?

- Research Directions : Its ester group can act as a plasticizer or crosslinking agent in polymer matrices. For example, copolymerization with acrylates may enhance thermal stability.

- Methodology :

- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures.

- DSC : Measure glass transition temperatures () of polymer blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.